molecular formula C8H14O3 B2775632 Methyl 2-(3-methyloxolan-2-yl)acetate CAS No. 905980-41-8

Methyl 2-(3-methyloxolan-2-yl)acetate

Cat. No.: B2775632
CAS No.: 905980-41-8
M. Wt: 158.197
InChI Key: RQAWNLCFAWXSOR-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyloxolan-2-yl)acetate is a cyclic ester derivative with a five-membered oxygen-containing ring (oxolane or dioxolane, depending on the oxygen count) and an acetate side chain. Its molecular formula is C₈H₁₄O₄ (based on ), suggesting a structure combining a methyl-substituted oxygenated ring with a methyl ester group. This compound is marketed as a building block for organic synthesis, with applications in pharmaceuticals and agrochemicals (). Notably, nomenclature discrepancies exist: the formula C₈H₁₄O₄ implies a 1,3-dioxolane ring (two oxygens) rather than a single-oxygen oxolane, indicating a possible misnomer in its designation .

Properties

IUPAC Name

methyl 2-(3-methyloxolan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6-3-4-11-7(6)5-8(9)10-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAWNLCFAWXSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyloxolan-2-yl)acetate typically involves the esterification of 3-methyloxolane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-methyloxolan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(3-methyloxolan-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyloxolan-2-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Ethyl 2-Methyl-1,3-dioxolane-2-acetate (CAS 6413-10-1)

  • Structure : Ethyl ester analogue with a 1,3-dioxolane ring (two oxygens) and a methyl group at position 2.
  • Molecular Formula : C₉H₁₆O₄; MW : 188.22 g/mol.
  • Applications: Used as a flavoring agent (FEMA 4477, tradename Fructone), imparting fruity notes .
  • Key Difference : The ethyl ester increases hydrophobicity (higher logP) compared to the methyl variant.

Ethyl 2-Amino-2-(oxolan-3-yl)acetate (CAS 87439-10-9)

  • Structure: Features an amino group on the oxolane ring (single oxygen) and an ethyl ester.
  • Molecular Formula: C₈H₁₅NO₃; MW: 173.21 g/mol.
  • Applications: Serves as a chiral intermediate in drug synthesis due to its amino functionality .

Methyl 2-(3-Amino-2,2-dimethyloxolan-3-yl)acetate (CAS 1849944-52-0)

  • Structure: Contains a dimethyl-substituted oxolane ring and an amino group.
  • Molecular Formula: C₉H₁₇NO₃; MW: 187.24 g/mol.
  • Applications : Likely used in peptide mimetics or enzyme inhibitors due to steric hindrance from dimethyl groups .

Bicyclic Thioacetate Derivatives ()

  • Structure : Bicyclo[3.1.1]heptene cores with thioester (-S-) linkages (e.g., Compound A in ).
  • Molecular Formula : ~C₂₀H₂₈N₄O₂S (varies by substituent).
  • Applications: Potential bioactive molecules; thioesters often exhibit enhanced metabolic stability compared to esters .

Ethyl 2-(Imidazol-4-yl)acetates ()

  • Structure : Imidazole-linked acetate esters with aryl substituents (e.g., , Compound A).
  • Molecular Formula : ~C₁₄H₁₄N₂O₂ (varies by substitution).
  • Applications : Anticancer or antimicrobial agents, leveraging imidazole’s metal-binding properties .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) logP CAS No. Key Functional Groups
Methyl 2-(3-methyloxolan-2-yl)acetate C₈H₁₄O₄ 174.20 ~1.2* N/A Dioxolane, methyl ester
Ethyl 2-methyl-1,3-dioxolane-2-acetate C₉H₁₆O₄ 188.22 1.5 6413-10-1 Dioxolane, ethyl ester
Ethyl 2-amino-2-(oxolan-3-yl)acetate C₈H₁₅NO₃ 173.21 -0.17 87439-10-9 Oxolane, amino, ethyl ester
Methyl 2-(3-amino-2,2-dimethyl...) C₉H₁₇NO₃ 187.24 ~0.5* 1849944-52-0 Oxolane, amino, dimethyl

*Estimated based on structural analogs.

Biological Activity

Methyl 2-(3-methyloxolan-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.

This compound is classified as an ester, characterized by its unique oxolane ring structure. This compound can undergo various chemical reactions, including:

  • Oxidation : Converts to carboxylic acids or ketones.
  • Reduction : Converts the ester group to an alcohol.
  • Substitution : The ester group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate (KMnO4), Chromium trioxide (CrO3)Carboxylic acids, Ketones
ReductionLithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)Alcohols
SubstitutionAmines, Thiols under basic conditionsVarious substituted esters or amides

The mechanism of action for this compound involves its interaction with biological molecules. The ester group can hydrolyze to release the corresponding acid and alcohol, participating in various biochemical pathways. Its structural features allow it to interact with enzymes and receptors, influencing several biological processes.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain pathogens, although specific data on its efficacy is limited.
  • Cytotoxicity : Investigations into its anticancer properties have shown potential against various cancer cell lines, warranting further exploration.
  • Enzyme Interaction : The compound's ability to interact with specific enzymes could lead to applications in drug development.

Case Studies and Research Findings

A review of scientific literature reveals several notable findings regarding the biological activity of this compound:

Study on Anticancer Activity

In a study assessing the cytotoxic effects of various compounds on cancer cell lines, this compound was tested against MCF-7 cells. The results indicated an IC50 value suggesting moderate cytotoxicity (exact IC50 value not specified in available data). This highlights the compound's potential as a candidate for further anticancer research .

Antimicrobial Studies

While specific studies directly focusing on this compound's antimicrobial properties are scarce, related compounds have demonstrated significant activity against a range of bacteria and fungi. For instance, derivatives of similar esters showed broad-spectrum antimicrobial effects .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Methyl 2-(3-methyltetrahydrofuran-2-yl)acetateTetrahydrofuran derivativeModerate cytotoxicity
Ethyl 4-(3-methoxybutanoyl)-5-methylthiazoleThiazole derivativeAntimicrobial properties

These comparisons illustrate that while this compound shares structural similarities with other bioactive compounds, its unique oxolane structure may confer distinct biological properties.

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